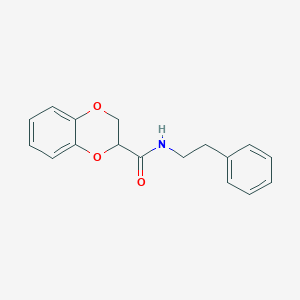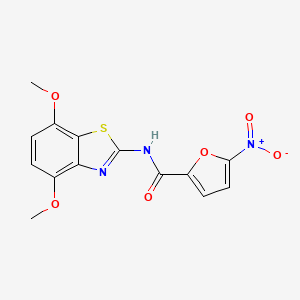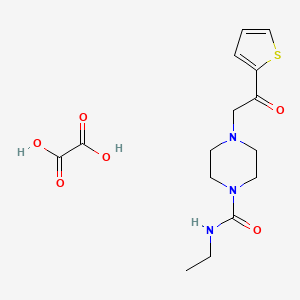![molecular formula C22H19N3O3S2 B2505346 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide CAS No. 886905-58-4](/img/structure/B2505346.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various acetamide derivatives with thiazole and pyridine moieties has been explored in recent studies. In one approach, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which were further coordinated with copper(II) ions to form stable complexes . Another study reported the synthesis of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives using a conventional method, with the structures confirmed by various spectroscopic techniques . Additionally, a series of N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized to investigate the role of these moieties in inhibiting Src kinase . Lastly, the synthesis of thiazolo[3,2-a]pyrimidinone products was achieved using N-aryl-2-chloroacetamides as electrophilic building blocks, with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide being a key intermediate .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to elucidate the structures of the benzamide derivatives and their copper(II) complexes . Similarly, elemental analysis, IR, electrospray ionization mass spectrometry (ESI-MS), and NMR spectral data were used to confirm the structures of the N-(1,3-benzothiazole-2-yl) derivatives . X-ray single-crystal diffraction provided detailed information on atom positions, bond lengths, bond angles, and dihedral angles for the compounds in study .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically included cyclization and oxidation steps. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . The synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides involved the elimination of aniline or 2-aminobenzothiazole as by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and biological activities. The copper(II) complexes exhibited stable planar geometries around the central ion due to the coordination of monodentate ligands and chloride anions . The biological evaluation of these compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some showing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines . The N-(1,3-benzothiazole-2-yl) derivatives displayed moderate to good antibacterial, antituberculosis, and antifungal activities . The N-benzyl substituted acetamide derivatives showed inhibitory activities against Src kinase and were able to inhibit cell proliferation in various cancer cell lines .
Applications De Recherche Scientifique
Synthesis Techniques and Applications : A study by Mariappan et al. (2016) demonstrated a method for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines. This method features a metal-free approach and short reaction times, indicating potential for efficient production of related compounds (Mariappan et al., 2016).
Catalytic Activity in Oxidation Reactions : Ghorbanloo et al. (2017) investigated dioxidovanadium(V) complexes containing NNN donor ligands similar to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide. They found these complexes to be effective catalysts for olefin oxidation, suggesting potential applications in chemical synthesis (Ghorbanloo et al., 2017).
Role in Insecticidal Agents : A study by Fadda et al. (2017) utilized similar compounds for the synthesis of various heterocycles, which were then tested as insecticidal agents against the cotton leafworm. This suggests potential agricultural applications for such compounds (Fadda et al., 2017).
Anticancer Activity : Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes of compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide. These complexes were investigated for their fluorescence properties and in vitro cytotoxicity against human breast cancer cells, highlighting potential therapeutic applications (Vellaiswamy & Ramaswamy, 2017).
Antimicrobial Properties : The synthesis and antimicrobial activity of novel sulphonamide derivatives were investigated by Fahim and Ismael (2019). These compounds displayed significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Green Ultrasound Synthesis for Antibacterial Evaluation : Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides using green ultrasound synthesis. The compounds showed promising antimicrobial activities, which is significant for the development of new antibacterial agents (Rezki, 2016).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-16-9-11-18(12-10-16)30(27,28)15-21(26)25(14-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKNVSGHLUZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

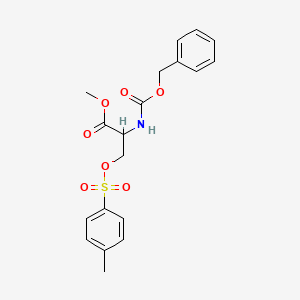

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)
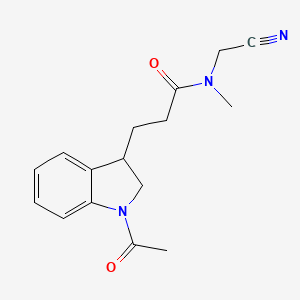
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)
![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)
